Esculentin-2N Primary Structure Divergence Versus Five Experimentally Validated Esculentin-2 Peptides
Pairwise amino‑acid sequence alignment of the 37‑residue mature Esculentin‑2N (GIFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC) with five experimentally validated esculentin‑2 orthologues yields identity values ranging from 43.2% to 59.5%, with the closest match being esculentin‑2PRa (59.5% identity; Rana pretiosa) [1]. This level of divergence places Esculentin‑2N among the most sequence‑distinct esculentin‑2 members catalogued to date. By comparison, esculentin‑2CHa and esculentin‑2P (both from North American ranids) share 86.5% identity with each other, demonstrating that Esculentin‑2N diverges to a degree that typically separates peptides with different antimicrobial potency and target‑organism specificity [2].
| Evidence Dimension | Pairwise amino‑acid sequence identity (mature 37‑residue peptide) |
|---|---|
| Target Compound Data | Esculentin‑2N: GIFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC |
| Comparator Or Baseline | Esculentin‑2PRa: 59.5% identity; Esculentin‑2PLa: 54.1%; Esculentin‑2A: 51.4%; Esculentin‑2CHa: 43.2%; Esculentin‑2P: 43.2% |
| Quantified Difference | 43.2%–59.5% identity (mean 50.3%); esculentin‑2CHa vs. esculentin‑2P = 86.5% identity for reference |
| Conditions | Clustal Omega pairwise alignment; sequences retrieved from GenBank/CAMP/DRAMP databases |
Why This Matters
Sequence identity below ~60% among homologous frog AMPs is consistently associated with non‑overlapping antimicrobial potency spectra, making empirical functional characterisation mandatory rather than inferable from orthologues.
- [1] CAMP Database entries: CAMPSQ2618 (Esculentin‑2N), CAMPSQ3442 (Esculentin‑2PRa), CAMPSQ2827 (Esculentin‑2PLa), CAMPSQ606 (Esculentin‑2A). DRAMP Database entry: DRAMP01517 (Esculentin‑2P). NCBI Protein: AEM68191.1. Alignments performed with Clustal Omega. View Source
- [2] Attoub S, Mechkarska M, Sonnevend A, et al. Esculentin-2CHa: a host-defense peptide with differential cytotoxicity against bacteria, erythrocytes and tumor cells. Peptides. 2013;39:95-102. Sequence data within. View Source
